

An In-depth Technical Guide on the Crystal Structure of Ethyl 3-nitrocinnamate

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Compound of Interest		
Compound Name:	Ethyl 3-nitrocinnamate	
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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no experimentally determined crystal structure for **Ethyl 3-nitrocinnamate** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed journals. Therefore, this guide provides a comprehensive overview of its known properties, detailed hypothetical protocols for its synthesis and crystallization, and the experimental and computational workflows for its crystal structure determination.

Introduction

Ethyl 3-nitrocinnamate is an organic compound with the chemical formula C₁₁H₁₁NO₄.[1][2] As a derivative of cinnamic acid, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel materials. The presence of the nitro group and the cinnamate moiety suggests potential applications in drug design, where these functional groups can influence pharmacokinetic and pharmacodynamic properties.

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, knowledge of the crystal structure is crucial for formulation, polymorphism screening, and intellectual property protection. This guide outlines the necessary steps to obtain and characterize the crystal structure of **Ethyl 3-nitrocinnamate**.



Physicochemical Properties

A summary of the known physical and chemical properties of **Ethyl 3-nitrocinnamate** is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound.

Table 1: Physicochemical Data of Ethyl 3-nitrocinnamate

Property	Value	Source
Molecular Formula	C11H11NO4	PubChem[1], NIST[2]
Molecular Weight	221.21 g/mol	PubChem[1]
IUPAC Name	ethyl (2E)-3-(3- nitrophenyl)prop-2-enoate	PubChem[1]
CAS Number	5396-71-4	PubChem[1], NIST[2]
Appearance	Light yellow to orange crystalline solid	ChemBK[3]
Melting Point	74-76 °C	NIST[2]
Solubility	Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water.	ChemBK[3]

Experimental Protocols

The following sections detail hypothetical but experimentally sound protocols for the synthesis, purification, and crystallization of **Ethyl 3-nitrocinnamate**, based on established chemical reactions.

Synthesis of Ethyl 3-nitrocinnamate

Two common methods for the synthesis of cinnamate esters are the Knoevenagel condensation and the Fischer-Speier esterification.

Foundational & Exploratory





The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4] For **Ethyl 3-nitrocinnamate**, this would involve the condensation of 3-nitrobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 3-nitrobenzaldehyde with ethyl acetate in the presence of a strong base. A procedure for a related compound, Ethyl α -Acetyl-3-nitrocinnamate, involves refluxing m-nitrobenzaldehyde and ethyl acetoacetate with piperidine and acetic acid in benzene.

Hypothetical Protocol:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (15.1 g, 0.1 mol) and ethyl acetate (88.1 g, 1.0 mol).
- Base Preparation: In a separate beaker, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.
- Reaction: Slowly add the sodium ethoxide solution to the flask containing the aldehyde and ester. The reaction mixture is then heated to reflux for 4-6 hours.
- Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.
- Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[5][6] This would require the synthesis of 3-nitrocinnamic acid as a precursor.

Hypothetical Protocol:



- Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrocinnamic acid (19.3 g, 0.1 mol) in absolute ethanol (100 mL).
- Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.[7][8]
- Reflux: The mixture is heated to reflux for 8-12 hours, with the reaction progress monitored by thin-layer chromatography.
- Work-up: After completion, the excess ethanol is removed by rotary evaporation. The residue
 is dissolved in diethyl ether (150 mL) and washed with water, saturated sodium bicarbonate
 solution, and brine.
- Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step for X-ray diffraction analysis.[9][10] The ideal crystal should be well-formed, transparent, and free of defects, typically with dimensions between 0.1 and 0.3 mm.[10][11]

General Crystallization Techniques:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent, leading to crystal growth over several days.[12]
- Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small
 open vial. This vial is then placed inside a larger sealed container that contains a less volatile
 solvent in which the compound is insoluble (the anti-solvent). The vapor of the more volatile
 solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the
 concentration of the compound in the small vial and promoting crystal formation.[12]
- Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling



in a refrigerator or freezer. The decrease in solubility at lower temperatures can induce crystallization.[13]

• Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.[12]

For aromatic nitro compounds, solvents like toluene or mixtures containing alcohols are often effective.[14][15]

Crystal Structure Determination Workflow

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

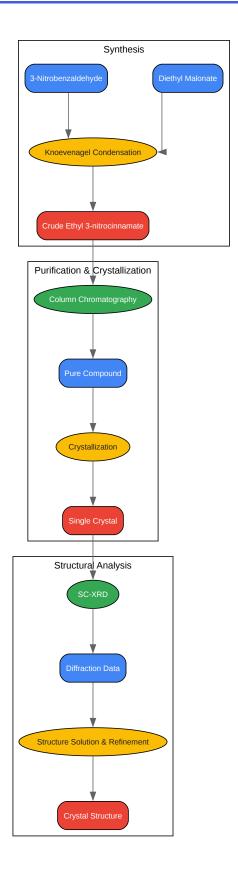
This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles.[16]

Experimental Workflow:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected by a detector.[9][16]
- Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution: The initial positions of the atoms in the unit cell are determined from the processed data, often using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[16]

The following diagram illustrates the general workflow from synthesis to structure elucidation.





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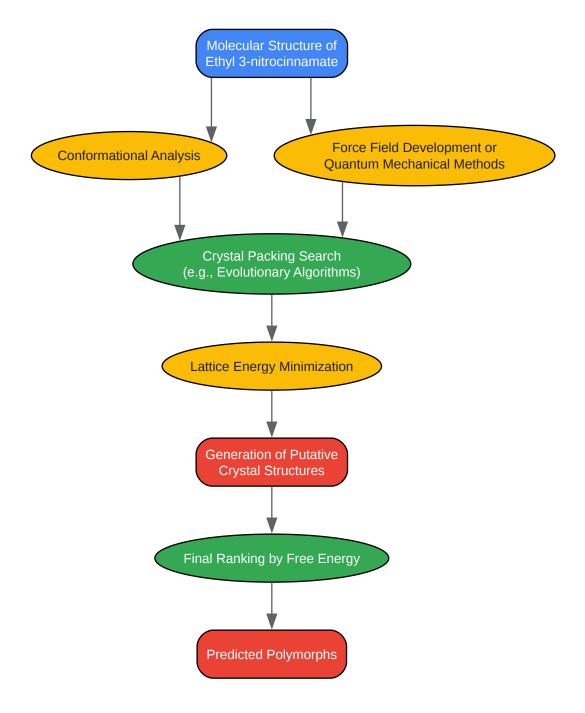
Caption: Workflow for the synthesis and structural analysis of **Ethyl 3-nitrocinnamate**.



Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely crystal packing and polymorphs of a molecule.[17][18][19] These methods use the molecular structure as input to generate and rank a large number of possible crystal structures based on their calculated lattice energies.

Logical Relationship Diagram for CSP:





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Caption: Logical steps in computational crystal structure prediction.

Conclusion and Future Outlook

While the crystal structure of **Ethyl 3-nitrocinnamate** remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. For researchers in drug development, obtaining the crystal structure is a critical step in understanding the solid-state properties of this compound. The detailed hypothetical protocols and workflows presented herein offer a clear path forward for future experimental work. In parallel, computational crystal structure prediction stands as a powerful tool to explore the potential polymorphic landscape of **Ethyl 3-nitrocinnamate**, which can guide and complement experimental screening efforts. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of its properties and facilitate its potential applications in medicinal chemistry and materials science.

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